![molecular formula C6H5ClN4 B2697502 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1352909-30-8](/img/structure/B2697502.png)

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

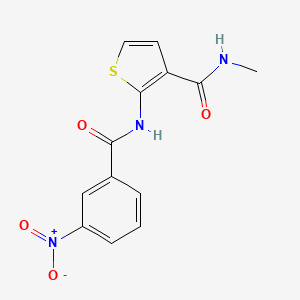

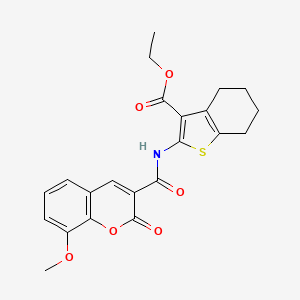

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives .Physical and Chemical Properties Analysis

The boiling point of this compound is 368.2°C at 760 mmHg .Scientific Research Applications

1. Coordination Chemistry and Luminescent Properties

- Synthesis and Coordination Chemistry : Derivatives of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine have been used as ligands in coordination chemistry. They offer unique advantages over more commonly used terpyridines, such as in the creation of luminescent lanthanide compounds useful in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

2. Organic Synthesis and Catalysis

- Novel Synthesis Methods : Efficient synthesis methods for derivatives of this compound have been developed, useful in creating new N-fused heterocycle products in good yields (Ghaedi et al., 2015).

- Catalyzed Domino Reactions : The compound is involved in l-proline-catalyzed three-component domino reactions, leading to the creation of novel compounds with potential application in various synthetic processes (Gunasekaran et al., 2014).

3. Materials Science

- Photophysical Properties : Studies on platinum complexes incorporating derivatives of this compound have shed light on their structure, photophysics, and potential applications in materials science, such as in the development of new light-emitting materials (Harris et al., 2013).

4. Environmental and Green Chemistry

- Recyclable Reaction Medium : The use of polyethylene glycol (PEG-400) as a reaction medium for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives demonstrates an environmentally friendly approach in chemical synthesis (Zhong et al., 2013).

5. Advanced Synthetic Applications

- Fluorescence Properties : Novel compounds with high fluorescence quantum yields have been synthesized using this compound derivatives, indicating their potential as fluorescence probes or luminescence materials (Liu et al., 2014).

6. Medicinal Chemistry

- Biological Evaluation : While focusing on non-pharmacological applications, it's notable that these derivatives have been evaluated for potential anticancer activity, demonstrating the compound's versatility (Chavva et al., 2013).

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Mode of Action

Compounds of the pyrazolo[3,4-b]pyridines group are known to interact with their targets in a manner that can influence various biological activities .

Biochemical Pathways

Given the structural similarity to purine bases, it is plausible that this compound could influence pathways involving these bases .

Result of Action

Given its structural similarity to purine bases, it may have potential effects on cellular processes involving these bases .

Properties

IUPAC Name |

6-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPNYPVKRGZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE](/img/structure/B2697422.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)

![N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2697430.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2697431.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)